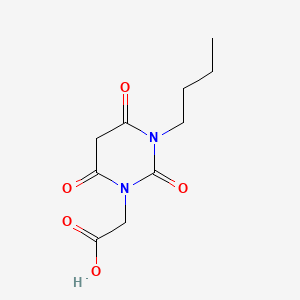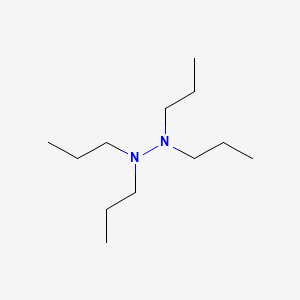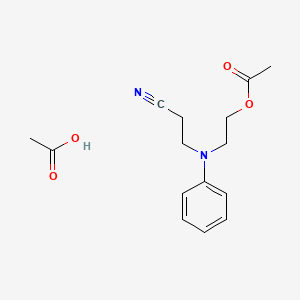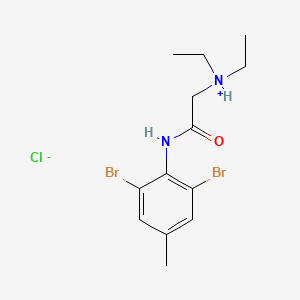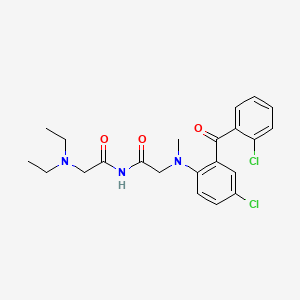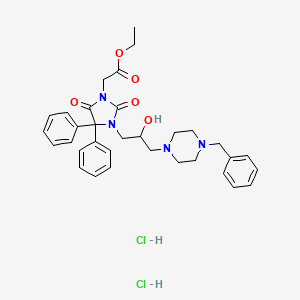
Ethyl 5-chloro-3-(4-chlorophenyl)-1,2,4-triazine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-chloro-3-(4-chlorophenyl)-1,2,4-triazine-6-carboxylate is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of chloro substituents on both the triazine ring and the phenyl ring, as well as an ethyl ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-3-(4-chlorophenyl)-1,2,4-triazine-6-carboxylate typically involves the reaction of 4-chlorobenzonitrile with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl chloroformate and sodium ethoxide to yield the desired triazine derivative. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-chloro-3-(4-chlorophenyl)-1,2,4-triazine-6-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro substituents on the triazine and phenyl rings can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized to form corresponding oxides or reduced to amines under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Substituted triazine derivatives.
Oxidation: Triazine oxides.
Reduction: Triazine amines.
Hydrolysis: Triazine carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-chloro-3-(4-chlorophenyl)-1,2,4-triazine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and anti-inflammatory agents.
Industry: Utilized in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of Ethyl 5-chloro-3-(4-chlorophenyl)-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-chloro-1-vinyl-1H-pyrazoles: These compounds share the chloro substituent and heterocyclic structure but differ in their core ring system.
5-chloro-3-phenyl-1H-indoles: Similar in having a chloro substituent and aromatic ring but differ in their nitrogen arrangement and additional functional groups.
Uniqueness
Ethyl 5-chloro-3-(4-chlorophenyl)-1,2,4-triazine-6-carboxylate is unique due to its specific triazine core structure, which imparts distinct chemical reactivity and biological activity compared to other chloro-substituted heterocycles .
Eigenschaften
CAS-Nummer |
126542-35-6 |
|---|---|
Molekularformel |
C12H9Cl2N3O2 |
Molekulargewicht |
298.12 g/mol |
IUPAC-Name |
ethyl 5-chloro-3-(4-chlorophenyl)-1,2,4-triazine-6-carboxylate |
InChI |
InChI=1S/C12H9Cl2N3O2/c1-2-19-12(18)9-10(14)15-11(17-16-9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3 |
InChI-Schlüssel |
CEVSLBYWSKYKFE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


